![molecular formula C13H13ClN2O2S B1420355 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide CAS No. 1111156-03-6](/img/structure/B1420355.png)
2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide
Vue d'ensemble
Description
“2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide” is a specialty product for proteomics research . Its molecular formula is C10H12ClNO2, and it has a molecular weight of 213.66 .
Physical And Chemical Properties Analysis
The physical form of “2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide” is a solid . It has a molecular weight of 213.66 .
Applications De Recherche Scientifique
Antimicrobial and Cytotoxic Activities
- Thiazole derivatives, including compounds similar to 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide, have been synthesized and evaluated for antimicrobial and cytotoxic activities. Certain derivatives showed significant antibacterial activity, while others displayed anticandidal effects against specific strains. Some compounds also exhibited cytotoxicity against various human leukemia cell lines (Dawbaa et al., 2021).
Antioxidant and Anticancer Activities
- Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which are structurally related to the chemical , have shown promising antioxidant activities. These compounds were more effective than ascorbic acid in DPPH radical scavenging. Additionally, their anticancer activity was tested against human glioblastoma and breast cancer cell lines, showing significant cytotoxic effects (Tumosienė et al., 2020).
Anticonvulsant Agents
- Derivatives containing a sulfonamide thiazole moiety have been synthesized and evaluated for anticonvulsant activity. Notably, some compounds demonstrated significant protection against picrotoxin-induced convulsion (Farag et al., 2012).
Antimicrobial Activity Studies
- Various thiazole-containing compounds have been synthesized and tested for their biological functions, such as antimicrobial activity. These compounds showed notable antifungal and antibacterial effects. Molecular docking was also performed to understand the interactions with different proteins (Viji et al., 2020).
Herbicidal Activity
- A compound structurally similar to 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide was synthesized and found to be effective as a herbicide. Its crystal structure was determined, and it showed significant herbicidal activity (Liu et al., 2007).
Photo-degradation Study
- The photo-degradation behavior of a pharmaceutical compound with a thiazole structure was studied, revealing unique degradation products and suggesting specific reactions with singlet oxygen (Wu et al., 2007).
Safety And Hazards
Propriétés
IUPAC Name |
2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2S/c1-8(14)12(17)16-13-15-11(7-19-13)9-3-5-10(18-2)6-4-9/h3-8H,1-2H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJKAJDVTKXUSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC(=CS1)C2=CC=C(C=C2)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[2-(Tert-butoxy)-2-oxoethyl]sulfanyl}acetic acid](/img/structure/B1420272.png)
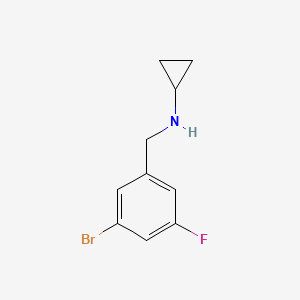
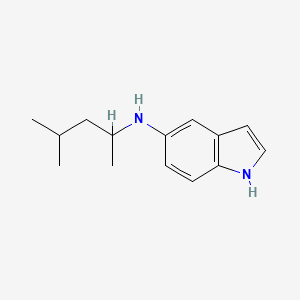
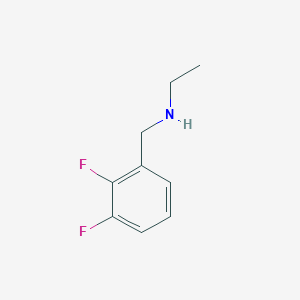
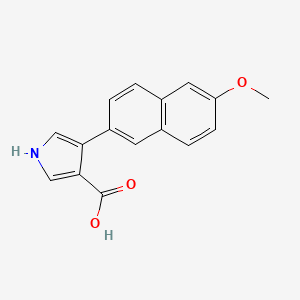
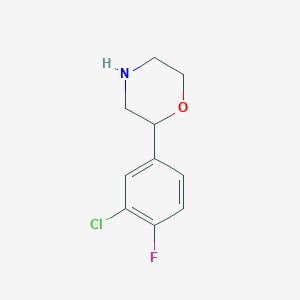
![1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B1420286.png)
![3-{[2-(Difluoromethoxy)phenyl]methoxy}benzoic acid](/img/structure/B1420287.png)
![2-[(2,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid](/img/structure/B1420288.png)
![2-[(2,5-Difluorophenyl)sulfanyl]-2-phenylacetic acid](/img/structure/B1420289.png)
![2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide](/img/structure/B1420290.png)
![4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanoic acid](/img/structure/B1420291.png)
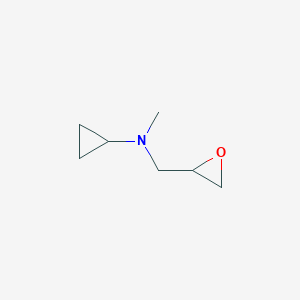
![Methyl({[3-(propan-2-yloxy)phenyl]methyl})amine](/img/structure/B1420294.png)